molecular formula C21H36N2O3 B1675870 2-(diethylamino)-N-(3-methoxy-4-octoxyphenyl)acetamide CAS No. 17640-90-3

2-(diethylamino)-N-(3-methoxy-4-octoxyphenyl)acetamide

Cat. No.: B1675870
CAS No.: 17640-90-3
M. Wt: 364.5 g/mol
InChI Key: QZQDJEZXCUMIDR-UHFFFAOYSA-N
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Description

m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)-: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of m-acetanisidide, followed by the introduction of diethylamino and octyloxy groups through various chemical reactions. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    m-Acetanisidide: A related compound with a simpler structure.

    N-(2-(diethylamino)ethyl)-2-(p-methoxyphenoxy)-m-acetanisidide: A compound with similar functional groups but different substituents.

Uniqueness

m-ACETANISIDIDE, 2-(DIETHYLAMINO)-4’-(OCTYLOXY)- stands out due to its unique combination of diethylamino and octyloxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

CAS No.

17640-90-3

Molecular Formula

C21H36N2O3

Molecular Weight

364.5 g/mol

IUPAC Name

2-(diethylamino)-N-(3-methoxy-4-octoxyphenyl)acetamide

InChI

InChI=1S/C21H36N2O3/c1-5-8-9-10-11-12-15-26-19-14-13-18(16-20(19)25-4)22-21(24)17-23(6-2)7-3/h13-14,16H,5-12,15,17H2,1-4H3,(H,22,24)

InChI Key

QZQDJEZXCUMIDR-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)NC(=O)CN(CC)CC)OC

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)NC(=O)CN(CC)CC)OC

Appearance

Solid powder

Key on ui other cas no.

17640-90-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Acetanisidide, 2-(diethylamino)-4'-(octyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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